2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
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Overview
Description
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclopentane ring substituted with a hydroxy group and a methyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid can be achieved through several synthetic routes One common method involves the cyclization of a suitable precursor, followed by functional group modifications
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid: Similar structure but lacks the hydroxy and methyl groups.
2-Hydroxycyclopentaneacetic acid: Similar structure but lacks the methyl group.
3-Methylcyclopentaneacetic acid: Similar structure but lacks the hydroxy group.
Uniqueness
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid is unique due to the presence of both hydroxy and methyl groups on the cyclopentane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(1-hydroxy-3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-2-3-8(11,4-6)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
ORCXEVMKLVVYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)O)O |
Origin of Product |
United States |
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